Product packaging for H-Gly-DL-His-DL-Arg-DL-Pro-NH2(Cat. No.:)

H-Gly-DL-His-DL-Arg-DL-Pro-NH2

Cat. No.: B13384085
M. Wt: 464.5 g/mol
InChI Key: FFSSGCULYCDLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-DL-His-DL-Arg-DL-Pro-NH2 is a synthetic tetrapeptide sequence composed of glycine, histidine, arginine, and proline, where the central histidine and arginine residues are in the DL-racemic form, culminating in a C-terminal prolinamide. This specific structural configuration, particularly the incorporation of DL-amino acids, is of significant interest in biochemical research for studying the effects of stereochemistry on peptide function and stability. The presence of the basic residues histidine and arginine, which are known to be positively charged at physiological pH, suggests potential for interactions with biological membranes or negatively charged molecules . Peptides containing these amino acids are frequently investigated for their roles in molecular recognition processes . The modification with a C-terminal amide (NH2) instead of a free carboxylic acid can enhance metabolic stability and alter the peptide's binding properties, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers utilize this compound in various applications, including the exploration of peptide-based signaling pathways, the development of novel bioactive compounds, and as a model substrate in enzymatic stability assays. The racemic nature of the central amino acids in this peptide provides a unique probe for investigating the chiral specificity of enzyme-binding sites and receptor interactions. This product is intended for research and investigative purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N10O4 B13384085 H-Gly-DL-His-DL-Arg-DL-Pro-NH2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N10O4/c20-8-15(30)27-13(7-11-9-24-10-26-11)17(32)28-12(3-1-5-25-19(22)23)18(33)29-6-2-4-14(29)16(21)31/h9-10,12-14H,1-8,20H2,(H2,21,31)(H,24,26)(H,27,30)(H,28,32)(H4,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSSGCULYCDLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for H Gly Dl His Dl Arg Dl Pro Nh2

Principles and Applications of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis. lsu.eduscispace.com The fundamental principle involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). lsu.edu The process begins with the anchoring of the C-terminal amino acid, in this case, Proline, to the resin. scispace.com Each synthetic cycle consists of two main steps: the removal (deprotection) of the temporary Nα-protecting group from the last added amino acid and the subsequent formation of a peptide bond (coupling) with the next Nα-protected amino acid. lsu.edu Excess reagents and by-products are easily removed by simple filtration and washing of the resin, which is a primary advantage of SPPS, allowing for the use of excess reactants to drive reactions to completion and obtain high yields. lsu.edu This cycle is repeated until the desired sequence, Gly-DL-His-DL-Arg-DL-Pro, is assembled. Finally, the completed peptide is cleaved from the resin support, and all permanent side-chain protecting groups are removed simultaneously to yield the crude peptide amide. scispace.comsmolecule.com The use of DL-amino acids for Histidine and Arginine means that at each of these steps, a racemic mixture of the protected amino acid is used, resulting in a final product that is a complex mixture of diastereomers.

Selection of Amino Acid Protecting Groups and Resins

The success of SPPS for H-Gly-DL-His-DL-Arg-DL-Pro-NH2 is critically dependent on the appropriate choice of a solid support and a compatible set of protecting groups. The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. scispace.com

Resins for C-Terminal Amides: Since the target peptide has a C-terminal amide (-NH2), a specialized resin that yields an amide upon cleavage is required. Common choices compatible with Fmoc chemistry include Rink Amide, Sieber, and PAL resins. peptide.comfluorochem.co.ukiris-biotech.denih.gov These resins are designed to be cleaved under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), to release the peptide as a C-terminal amide. iris-biotech.deresearchgate.net

Table 1: Common Resins for Solid-Phase Synthesis of Peptide Amides

Resin NameLinker TypeTypical Cleavage ConditionKey Features
Rink Amide Resin Knorr/Rink Linker10-95% TFA in DCM iris-biotech.deWidely used for Fmoc-SPPS of peptide amides; higher acid concentrations can cleave the linker from the polystyrene matrix. fluorochem.co.ukiris-biotech.de
Sieber Amide Resin Xanthenyl Linker1-2% TFA in DCM iris-biotech.deHighly acid-labile, allowing for the synthesis of protected peptide amides; less sterically hindered than Rink resin. peptide.comiris-biotech.de
PAL Resin Peptide Amide Linker95% TFA nih.govAcid-labile resin compatible with Fmoc synthesis for generating C-terminal primary amides. nih.gov
MBHA Resin MethylbenzhydrylamineHF or TFMSAPrimarily used for the Boc (tert-butyloxycarbonyl) synthetic strategy. peptide.com

Amino Acid Protecting Groups: The side chains of certain amino acids are reactive and must be masked with protecting groups to prevent unwanted side reactions during synthesis. For the sequence this compound, the side chains of Histidine and Arginine require protection. core.ac.uk

Histidine (His): The imidazole (B134444) side chain of histidine is nucleophilic and can cause side reactions. core.ac.uk In Fmoc-SPPS, the most common protecting group is the trityl (Trt) group. It provides good protection and is cleaved by standard TFA cocktails. peptide.com Other groups like Mmt (4-methoxytrityl) or Mtt (4-methyltrityl) offer differential lability if selective deprotection is needed. peptide.com

Arginine (Arg): The strongly basic guanidinium (B1211019) group of arginine must be protected. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the most widely used for Fmoc-SPPS. peptide.com It is sufficiently stable during synthesis but is readily removed during the final TFA cleavage. It is generally preferred over the older Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group due to its increased lability, which can lead to higher yields, especially in peptides with multiple arginine residues. peptide.com Recent strategies have also explored the use of side-chain unprotected arginine in combination with specific coupling reagents like Oxyma Pure/TBEC to improve atom economy. rsc.orgrsc.org

Table 2: Selection of Side-Chain Protecting Groups for Fmoc-SPPS

Amino AcidProtecting GroupAbbreviationCleavage ConditionKey Features
DL-Histidine TritylTrt~90-95% TFA peptide.comStandard, robust protection for the imidazole side chain. peptide.com
4-MethoxytritylMmtMildly acidic (e.g., 1% TFA) peptide.comHyper-labile group allowing for selective deprotection on-resin.
DL-Arginine Pentamethyldihydrobenzofuran-sulfonylPbf~95% TFA peptide.comMost common and labile group for Arg in Fmoc-SPPS; less prone to side reactions during cleavage than Pmc. peptide.com
Pentamethylchroman-sulfonylPmc~95% TFA peptide.comMore stable than Pbf, requiring longer cleavage times. peptide.com

Optimization of Amide Coupling Reagents and Reaction Conditions

The formation of the amide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the resin-bound peptide is the most critical step in SPPS. The carboxylic acid must be activated by a coupling reagent to facilitate the reaction. The choice of reagent can significantly impact coupling efficiency, reaction time, and the degree of racemization, especially for sterically hindered or problematic sequences. omizzur.comwikipedia.org

Carbodiimide/Benzotriazole-based Reagents (e.g., HATU, HCTU, TBTU, HOBt, HOAt)

This class of reagents is widely used and highly effective. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. nih.gov However, this intermediate can racemize or rearrange into an unreactive N-acylurea. To prevent this and enhance reactivity, additives based on benzotriazole (B28993) are used. bachem.com

HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt, traps the O-acylisourea to form an active ester that is more stable and less prone to racemization. omizzur.combachem.com

HOAt (1-Hydroxy-7-azabenzotriazole): An analogue of HOBt, HOAt is a superior additive. The nitrogen atom at the 7-position accelerates the coupling reaction and further suppresses racemization. sigmaaldrich.comnih.gov

Uronium/Aminium Salts (HBTU, TBTU, HCTU, HATU): These reagents are pre-formed salts incorporating the benzotriazole moiety, offering convenience and high reactivity. omizzur.comresearchgate.net

HBTU/TBTU: Based on HOBt, these are robust and effective general-purpose coupling reagents. sigmaaldrich.com

HCTU: The 6-chloro-HOBt-based analogue is more reactive than HBTU. sigmaaldrich.comresearchgate.net

HATU: The HOAt-based analogue is one of the most efficient coupling reagents available, especially for difficult couplings involving sterically hindered amino acids. bachem.comnih.govresearchgate.net

Oxyma Pure and COMU Reagents

Concerns about the potentially explosive nature of HOBt and its derivatives led to the development of safer alternatives. bachem.combiosyn.com

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): An oxime-based additive that serves as an excellent, non-explosive replacement for HOBt and HOAt. biosyn.com It is highly acidic, which contributes to its effectiveness in forming reactive esters and suppressing racemization. nih.govacs.org Its performance is often comparable or superior to HOBt and close to that of HOAt. nih.govacs.org

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A uronium salt derived from Oxyma Pure. nih.gov It combines the safety profile of Oxyma with the high reactivity and solubility of uronium salts, making it an efficient and green alternative to reagents like HATU. bachem.combiosyn.comcsic.es

Table 3: Comparative Overview of Common Amide Coupling Reagents

ClassReagent (Acronym)Additive BaseKey Characteristics
Carbodiimide Diisopropylcarbodiimide (DIC)HOBt, HOAt, OxymaRequires an additive to suppress racemization and improve efficiency. bachem.com
Uronium/Aminium HBTU / TBTUHOBtEfficient and widely used general-purpose reagents. sigmaaldrich.com
HCTU6-Cl-HOBtMore reactive than HBTU, very efficient. sigmaaldrich.comresearchgate.net
HATUHOAtHighly reactive, excellent for sterically hindered couplings. bachem.comnih.gov
Phosphonium PyBOPHOBtEfficient, does not cause guanidinylation side reaction. wikipedia.org
PyAOPHOAtMore reactive than PyBOP, excellent for difficult sequences. iris-biotech.deluxembourg-bio.com
PyClock6-Cl-HOBtMore efficient than PyBOP. luxembourg-bio.com
Oxime-based COMUOxymaHigh coupling efficiency with an improved safety profile (non-explosive). bachem.combiosyn.com

Strategies for Difficult Sequences and Aggregation Suppression

During SPPS of longer peptides, the growing chain can fold and form secondary structures on the resin, leading to intermolecular aggregation. sigmaaldrich.com This can prevent reagents from accessing the reactive N-terminus, resulting in incomplete or failed couplings and deprotections. sigmaaldrich.comnih.gov While the target peptide this compound is short, the principles of aggregation suppression are crucial for ensuring high purity.

Several strategies can mitigate aggregation: peptide.com

Disruptive Amino Acids: Proline is known as a "helix breaker" and can disrupt the formation of secondary structures. peptide.com The presence of Proline at the C-terminus of the target peptide is beneficial. Furthermore, the use of DL-amino acids inherently disrupts the regular hydrogen-bonding patterns required for stable secondary structures like β-sheets, thereby acting as a natural anti-aggregation strategy. scispace.com

Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can help break up aggregates. sigmaaldrich.compeptide.com

Special Solvents: Using more polar solvents like N-methylpyrrolidone (NMP) or "magic mixtures" (e.g., DCM/DMF/NMP) can improve solvation of the peptide chain. nih.govpeptide.com

Elevated Temperature/Microwave: Performing couplings at higher temperatures or using microwave-assisted SPPS can accelerate reaction rates and disrupt aggregation. peptide.comchempep.com

Backbone Protection: For severely aggregating sequences, temporary protection of a backbone amide nitrogen with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or the use of pseudoproline dipeptides can be employed. peptide.comchempep.comnih.gov These strategies prevent the intermolecular hydrogen bonding that leads to aggregation. nih.gov

For the synthesis of this compound, the inherent structural disruption from the DL-amino acids and the C-terminal proline significantly reduces the risk of aggregation. However, optimizing coupling reagents (e.g., using HATU or COMU) and solvents remains a key factor in achieving a successful and high-purity synthesis.

Peptide Cleavage from Resin and Deprotection Techniques

The final stage of solid-phase peptide synthesis (SPPS) involves the cleavage of the synthesized peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This process is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). peptide.com The selection of the cleavage cocktail—a mixture of TFA and various scavengers—is critical and must be tailored to the amino acid composition of the peptide to prevent irreversible damage and side reactions. thermofisher.com

For a peptide containing arginine and histidine, specific challenges arise. The guanidinium group of arginine is typically protected by bulky groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), which can require extended reaction times for complete removal. thermofisher.com The imidazole ring of histidine is also susceptible to modification under acidic conditions. thermofisher.com Furthermore, other reactive amino acids, even if not present in this specific peptide, such as methionine, cysteine, and tryptophan, are prone to oxidation or alkylation by reactive carbocations generated during cleavage. peptide.comthermofisher.com Scavengers are added to the cleavage cocktail to capture these reactive species. wikipedia.org

A common approach involves treating the peptidyl-resin with a high concentration of TFA (e.g., 95%), with the remaining 5% composed of a mixture of scavengers. thermofisher.comsigmaaldrich.com The choice of scavengers depends on the specific protecting groups and amino acids present. For instance, triisopropylsilane (B1312306) (TIS) is an effective scavenger for trityl-based protecting groups and helps reduce byproducts. thermofisher.com

Table 1: Representative TFA-Based Cleavage Cocktails

Reagent Cocktail Composition (v/v/v) Target Residues & Protecting Groups Notes
Standard TFA / H₂O / TIS (95:2.5:2.5) General purpose, effective for most peptides. sigmaaldrich.com Recommended for peptides with Arg(Pmc/Pbf), Tyr(tBu), Asp(OtBu), Glu(OtBu).
Reagent K TFA / Phenol / H₂O / Thioanisole (B89551) / EDT For peptides containing Trp(Boc). Phenol and thioanisole act as scavengers to protect the indole (B1671886) ring of tryptophan.
Arg(Mtr) Deprotection TFA / Thioanisole / EDT (90:5:5) Specifically for the slow cleavage of the Arg(Mtr) group. Requires longer cleavage times, often several hours. peptide.com

| His Protection | TFA / TIS / H₂O (95:2.5:2.5) | Cys(Trt), His(Trt), Asn(Trt), Gln(Trt). thermofisher.com | The trityl cation released from these groups can cause a visible color change (yellow/orange) in the resin during cleavage. thermofisher.com |

This table is generated based on common laboratory practices and findings reported in the literature. thermofisher.comsigmaaldrich.compeptide.com

The cleavage process is typically carried out for 1-3 hours at room temperature. thermofisher.com Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, then isolated by centrifugation or filtration, and finally lyophilized to obtain the crude product. peptide.com

Solution-Phase Peptide Synthesis Approaches for Oligopeptides

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable methodology, particularly for the large-scale production of shorter peptides (oligopeptides). rsc.org In this approach, the coupling and deprotection reactions are carried out in a homogeneous solution, with the peptide being isolated and purified after each step. researchgate.netrsc.org

Solution-phase synthesis can proceed via two main strategies: stepwise synthesis, where single protected amino acids are added sequentially, or fragment condensation, where pre-synthesized peptide fragments are coupled together. The latter is often more efficient for longer peptides but carries a higher risk of racemization at the C-terminal amino acid of the activating fragment.

A significant advantage of solution-phase synthesis is the ability to characterize intermediates at each stage, ensuring the purity of the sequence being built. However, it is generally more labor-intensive and time-consuming than solid-phase methods due to the required purification after each coupling and deprotection cycle. advancedchemtech.com Recent advancements have focused on improving the efficiency and environmental footprint of LPPS, for example, through the use of greener solvents like propylene (B89431) carbonate, which has been successfully used for the synthesis of tetrapeptides. researchgate.netrsc.org

Stereochemical Control and Diastereoselectivity in DL-Amino Acid Incorporations

The synthesis of a peptide containing DL-amino acids, such as this compound, introduces a significant challenge in stereochemical control. The use of racemic (DL) starting materials will inherently lead to a mixture of diastereomers. The goal of the synthesis is not to produce a single stereoisomer but to ensure that the coupling process itself does not introduce additional, uncontrolled stereochemical scrambling (racemization) at the chiral centers.

Managing Racemization During Coupling Steps

Racemization is a major side reaction in peptide synthesis, where the stereochemical integrity of an amino acid's α-carbon is compromised. highfine.com This occurs primarily during the carboxyl group activation step required for amide bond formation. nih.govpeptide.com The most common mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.com The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. mdpi.com

Several factors influence the extent of racemization:

Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides like DIC (N,N'-diisopropylcarbodiimide) can lead to significant racemization if used alone. highfine.com

Additives: To suppress racemization, coupling reagents are almost always used with additives. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. highfine.com Commonly used additives include benzotriazole derivatives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole), and more recently, oxime derivatives like OxymaPure. highfine.com HOAt and OxymaPure are generally considered superior to HOBt in suppressing racemization. highfine.com

Solvent and Base: The polarity of the solvent and the strength of the base used for neutralization can affect racemization rates. mdpi.com

Temperature: Lower reaction temperatures generally reduce the rate of racemization.

Table 2: Efficacy of Common Coupling Additives in Racemization Suppression

Additive Chemical Name pKa Racemization Suppression Efficacy
HOBt 1-Hydroxybenzotriazole 4.60 Moderate; historically the standard but often the most racemic. highfine.com
HOAt 1-Hydroxy-7-azabenzotriazole 3.28 High; the nitrogen in the pyridine (B92270) ring enhances activity. highfine.com
6-Cl-HOBt 6-Chloro-1-hydroxybenzotriazole 3.35 High; the electron-withdrawing chlorine increases acidity. highfine.com

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate | - | High; considered an excellent, non-explosive alternative to HOBt/HOAt. highfine.com |

Data compiled from research findings on peptide bond formation. highfine.com

Impact of DL-Histidine, DL-Arginine, and DL-Proline on Synthetic Pathways

The specific amino acids in the peptide sequence each present unique synthetic challenges.

DL-Arginine: The primary challenge with arginine lies in its strongly basic and nucleophilic guanidinium side chain, which must be robustly protected throughout the synthesis. The bulky protecting groups required (e.g., Pmc, Pbf) can cause steric hindrance, potentially slowing down coupling reactions. Furthermore, arginine-containing peptides have a tendency to aggregate, which can hinder reaction efficiency in both solid-phase and solution-phase synthesis.

DL-Proline: Proline is unique due to its secondary amine being incorporated into a pyrrolidine (B122466) ring. mdpi.com This cyclic structure imparts significant conformational rigidity. wikipedia.org During synthesis, this can affect the kinetics of peptide bond formation, which is often slower with proline compared to other amino acids. wikipedia.org A key feature of proline-containing peptide bonds (X-Pro) is their propensity to exist as a mixture of cis and trans isomers, whereas most other peptide bonds are almost exclusively trans. wikipedia.org This isomerization is a slow process that can complicate purification and conformational analysis of the final peptide. The incorporation of DL-proline means that both enantiomers, each with these unique properties, will be present in the diastereomeric mixture, further diversifying the conformational landscape of the resulting peptides. medchemexpress.commedchemexpress.com

Sustainable and Green Chemistry Innovations in Peptide Synthesis

Traditional peptide synthesis, particularly SPPS, is associated with a significant environmental impact due to its heavy reliance on large volumes of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). tandfonline.comresearchoutreach.org In response, the principles of green chemistry are being increasingly applied to develop more sustainable synthetic protocols. rsc.orgoxfordglobal.com This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. biotage.com

Exploration of Greener Solvents (e.g., 2-MeTHF, γ-Valerolactone, Propylene Carbonate)

A primary focus of green peptide chemistry is the replacement of conventional solvents with more environmentally benign alternatives. acs.org An ideal green solvent should be effective for all stages of SPPS: it must adequately swell the resin, dissolve amino acid derivatives and reagents, and be compatible with both coupling and deprotection steps. nih.gov

2-Methyltetrahydrofuran (B130290) (2-MeTHF): Derived from renewable resources like biomass, 2-MeTHF has emerged as a promising green alternative to THF and DCM. nih.govacs.org Studies have shown that it can be used for all steps of SPPS, including coupling and Fmoc-deprotection. researchgate.net It has been found to be particularly effective when used with ChemMatrix® resin and can result in lower levels of racemization compared to DMF in certain model systems. biotage.comnih.gov

γ-Valerolactone (GVL): GVL is another biodegradable, biomass-derived solvent that has been explored for SPPS. nih.govtandfonline.com It has shown good performance in dissolving reagents and can be used for Fmoc removal. acs.org However, a significant drawback is its susceptibility to ring-opening when exposed to the basic conditions of Fmoc deprotection (e.g., piperidine), which can lead to the formation of capped peptide side products. nih.gov

Propylene Carbonate (PC): PC is a non-toxic, biodegradable polar aprotic solvent with a high boiling point. rsc.org It has been successfully demonstrated as a green replacement for both DCM and DMF in solution-phase and solid-phase peptide synthesis. researchgate.netrsc.orgrsc.org Importantly, studies have shown that using PC as a solvent does not lead to significant epimerization during coupling reactions and can produce peptides with purity comparable to those synthesized in DMF. researchgate.netrsc.org

Table 3: Comparison of Green Solvents for Peptide Synthesis

Solvent Source Key Advantages Key Disadvantages/Challenges
2-Methyltetrahydrofuran (2-MeTHF) Renewable biomass acs.org Low toxicity; effective for coupling and washing; can reduce racemization. biotage.comnih.gov Fmoc deprotection can be less efficient than in DMF and may require optimization (e.g., elevated temperature). biotage.comresearchgate.net
γ-Valerolactone (GVL) Renewable lignocellulosic biomass nih.gov Biodegradable; non-toxic; performs well for Fmoc removal on various resins. nih.govacs.org Unstable in the presence of bases like piperidine, leading to ring-opening and potential side reactions. nih.gov
Propylene Carbonate (PC) Industrial synthesis Non-toxic; high polarity; effective in both solid- and solution-phase synthesis; low racemization. researchgate.netrsc.org May not provide adequate swelling for all types of resins, particularly standard polystyrene (PS) resins. researchgate.net

| N,N-Dimethylformamide (DMF) (Conventional) | Petrochemical | Excellent resin swelling and reagent solubility; well-established protocols. rsc.org | Classified as a hazardous substance (reprotoxic); high environmental impact. researchoutreach.orgbiotage.com |

This table summarizes findings from multiple studies on green solvents in peptide synthesis. rsc.orgresearchgate.netresearchoutreach.orgbiotage.comnih.govnih.govacs.orgresearchgate.netacs.orgrsc.org

Atom Economy and Waste Reduction Strategies

The synthesis of peptides, including the target compound this compound, has historically been associated with low atom economy and significant waste generation. nih.gov Traditional methods, such as standard solid-phase peptide synthesis (SPPS), often employ large excesses of reagents and solvents, leading to a high process mass intensity (PMI), which is a measure of the total mass of materials used to produce a certain mass of product. nih.govuu.nl Consequently, a major focus of modern peptide chemistry is the development of more sustainable and environmentally friendly synthetic protocols that improve atom economy and minimize waste. oxfordglobal.com

Several advanced strategies are being implemented to address these challenges, ranging from the optimization of existing methods to the development of novel synthetic paradigms. These approaches aim to reduce the consumption of raw materials, decrease the generation of hazardous waste, and ultimately lower the environmental footprint of peptide production.

Innovations in Solid-Phase Peptide Synthesis (SPPS)

One key strategy is the implementation of in-situ Fmoc removal protocols . tandfonline.com In a traditional SPPS workflow, extensive solvent washing is required after both the coupling and deprotection steps. By eliminating the washing step after coupling, significant reductions in solvent consumption can be achieved. tandfonline.com For instance, an optimized protocol involving an extra 4-methylpiperidine (B120128) (4-MP) treatment for Fmoc removal and the addition of 1% OxymaPure to a reduced number of post-deprotection washes has been shown to save up to 60% of solvent. tandfonline.com

Microwave-assisted SPPS is another significant advancement. nih.gov Microwave irradiation directly heats the reaction mixture, leading to faster and more efficient coupling and deprotection steps. nih.gov This not only reduces reaction times but can also lead to cleaner reactions and consequently, less waste from purification.

Furthermore, the development of Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) represents a revolutionary approach by eliminating resin washing steps altogether. cem.com This is achieved through a combination of in-situ quenching of excess activated amino acids and controlled evaporation of the deprotection base, leading to a waste reduction of up to 95%. cem.com

The choice of coupling reagents also plays a crucial role in the atom economy of SPPS. While many common coupling reagents have poor atom economy, carbodiimide-promoted coupling methodologies are being favored in greener approaches due to a reduction in base-catalyzed side reactions. nih.govcem.com

Advances in Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis (LPPS), the classical method for peptide synthesis, is experiencing a resurgence due to its potential for higher purity of intermediates and better scalability for large-scale production. bachem.combrieflands.com Modern LPPS approaches are being developed with a strong focus on green chemistry principles.

Membrane-Enhanced Peptide Synthesis (MEPS) combines the advantages of LPPS with organic solvent nanofiltration. nih.gov This technique uses a membrane to retain the growing peptide while allowing excess reagents and by-products to be washed away, drastically reducing solvent consumption compared to traditional SPPS. nih.gov For example, the use of a rotating bed reactor (RBR) in conjunction with MEPS has been shown to reduce solvent consumption by approximately 82%. nih.gov

Enzymatic and Chemoselective Ligation Strategies

Enzymatic peptide synthesis and chemoselective ligation methods offer highly specific and efficient ways to form peptide bonds under mild, often aqueous, conditions, which significantly improves atom economy and reduces waste. bachem.comacs.org

Chemo-enzymatic peptide synthesis (CEPS) employs enzymes, such as peptiligases, to ligate peptide fragments. bachem.com This method is highly regio- and stereoselective, often eliminating the need for side-chain protecting groups and reducing the formation of by-products. bachem.comroyalsocietypublishing.org The reactions are typically performed in aqueous buffers, minimizing the use of organic solvents. bachem.com

Solvent and Reagent Selection

A critical aspect of waste reduction is the careful selection of solvents and reagents. The peptide synthesis industry is actively seeking to replace hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with greener alternatives. uu.nladvancedchemtech.com Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water are being explored to reduce the environmental impact. advancedchemtech.comthieme-connect.de

The use of unprotected amino acids in peptide synthesis represents an ideal green strategy, as it eliminates the steps and reagents required for the introduction and removal of protecting groups, thereby improving both step- and atom-economy. chemrxiv.org Recent research has shown promise in using ynamide coupling reagents to achieve this, successfully synthesizing various peptide active pharmaceutical ingredients. chemrxiv.org

Another innovative approach is the metal- and solvent-free synthesis of peptides via the regioselective C-N bond cleavage of lactams. This method boasts high atom economy as it avoids the need for condensation agents and produces no by-products, with reactions proceeding in high yields without racemization. nih.gov

The following tables summarize key data related to atom economy and waste reduction in peptide synthesis, which would be applicable to the synthesis of this compound.

Table 1: Comparison of Solvent Consumption in Different SPPS Strategies

Synthetic StrategyKey FeatureApproximate Solvent ReductionReference
In-situ Fmoc RemovalElimination of washing step after couplingUp to 60% tandfonline.com
Membrane-Enhanced Peptide Synthesis (with RBR)Use of membrane for purification~82% nih.gov
Ultra-Efficient SPPS (UE-SPPS)Elimination of all resin washing stepsUp to 95% cem.com

Table 2: Process Mass Intensity (PMI) of Different Synthesis Methods

Synthesis MethodTypical PMIKey Contributor to WasteReference
Small Molecule Drugs168 - 308Varies uu.nl
Solid-Phase Peptide Synthesis (SPPS)~13,000Solvents (DMF, DCM), excess reagents uu.nl

Table 3: Greener Alternatives in Peptide Synthesis

ComponentTraditionalGreener Alternative(s)BenefitReference
Solvents DMF, DCM, NMP2-MeTHF, CPME, Water, EthanolReduced toxicity and environmental impact uu.nladvancedchemtech.com
Deprotection Reagent (Fmoc) Piperidine4-methylpiperidine (4-MP)Less hazardous, enables in-situ protocols tandfonline.comadvancedchemtech.com
Coupling Strategy Standard coupling reagents (e.g., HBTU)Carbodiimides, Enzymatic ligation, YnamidesImproved atom economy, reduced side reactions, use of unprotected amino acids cem.combachem.comchemrxiv.org

Comprehensive Analytical Characterization and Quantification of H Gly Dl His Dl Arg Dl Pro Nh2

Advanced Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are fundamental in separating the target peptide from impurities and in resolving its stereoisomers. The combination of reversed-phase, chiral, and ion-pair HPLC provides a powerful toolkit for a complete purity and identity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of peptides, separating molecules based on their hydrophobicity. nih.govthermofisher.com The development of a robust RP-HPLC method for H-Gly-DL-His-DL-Arg-DL-Pro-NH2 involves the careful selection of a stationary phase, mobile phase composition, and gradient elution parameters.

Method Development:

A typical starting point for method development would involve a C18 column, as it provides excellent retention and resolution for a wide range of peptides. thermofisher.comacs.org Given the polar nature of the peptide, a mobile phase system consisting of an aqueous component (Solvent A) and an organic modifier (Solvent B), such as acetonitrile (B52724) (ACN), is appropriate. thermofisher.comacs.org The addition of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is crucial for improving peak shape and resolution by masking the interactions of the peptide's charged residues with the silica (B1680970) support. acs.org

A linear gradient from a low to a high concentration of the organic modifier allows for the effective elution of the peptide and any impurities with varying hydrophobicities. acs.org For instance, a gradient of 5% to 70% ACN over 45 minutes could be an initial condition, which can then be optimized to improve resolution and reduce analysis time. acs.org The detection is typically performed using UV absorbance at 210-220 nm, where the peptide bond absorbs. sigmaaldrich.com

Validation Parameters:

Method validation would be performed according to established guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table outlines a potential set of RP-HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 5 µm, 300Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Column Temperature 25 °C
Injection Volume 20 µL

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Due to the presence of DL-histidine, DL-arginine, and DL-proline, this compound is a mixture of diastereomers. Chiral HPLC is essential to separate these stereoisomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin or vancomycin, are particularly effective for the direct separation of underivatized amino acids and peptides. sigmaaldrich.comsigmaaldrich.com

Methodology:

An Astec CHIROBIOTIC T2 column, which utilizes teicoplanin as the chiral selector, could be employed. sigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an acidic aqueous buffer. sigmaaldrich.comcsfarmacie.cz The separation mechanism on these CSPs is complex, involving multiple interactions such as hydrogen bonding, ionic interactions, and steric effects. sigmaaldrich.com It has been consistently observed that on macrocyclic glycopeptide CSPs, the D-enantiomer is more strongly retained than the corresponding L-enantiomer. sigmaaldrich.com

The elution order of the diastereomers would depend on the specific combination of L and D amino acids in each peptide molecule. A generic method could involve a mobile phase of acetonitrile and 0.1% formic acid. sigmaaldrich.com The temperature can also be a critical parameter to optimize selectivity. sigmaaldrich.com

A representative set of conditions for chiral HPLC analysis is presented below.

ParameterCondition
Column CHIROBIOTIC T2, 5 µm, 250 x 4.6 mm
Mobile Phase 40% Acetonitrile / 60% 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 35 °C

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) for Oligopeptide Analysis

Ion-pair high-performance liquid chromatography (IP-HPLC) is a valuable technique for the analysis of charged oligopeptides. acs.orgnih.gov This method enhances the retention of polar and ionic compounds on a reversed-phase column by adding an ion-pairing reagent to the mobile phase. nih.gov The ion-pairing reagent, which has a hydrophobic part and an ionic group, forms a neutral complex with the charged analyte, allowing it to be retained by the non-polar stationary phase.

Application to this compound:

For the analysis of this compound, which contains the basic residues histidine and arginine, an anionic ion-pairing reagent such as an alkyl sulfonate would be suitable. nih.gov For instance, sodium hexanesulfonate can be used in an acidic mobile phase. acs.org The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that influence retention and selectivity.

A study on glycine (B1666218) oligomers demonstrated the use of an aqueous solution of potassium dihydrogen phosphate (B84403) and sodium hexanesulfonate at pH 2.5 as the mobile phase for isocratic elution on a C18 column. acs.org For a more complex peptide like this compound, a gradient elution with an increasing concentration of an organic modifier would likely be necessary. researchgate.net

The following table provides a potential IP-HPLC method.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 50 mM KH2PO4, 7.2 mM Sodium Hexanesulfonate, pH 2.5
Mobile Phase B Acetonitrile
Gradient 10-50% B over 40 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature Ambient

Structural Elucidation via High-Resolution Spectroscopic Methods

High-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the definitive structural elucidation of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of the amino acid sequence and stereochemistry.

One-dimensional (1D) NMR spectra (¹H, ¹³C, and ¹⁵N) are the foundation of structural analysis. While complete assignment often requires 2D NMR experiments, 1D spectra provide valuable initial information. uzh.ch

¹H NMR: The proton NMR spectrum of a peptide is complex, with distinct regions for amide protons, alpha-protons, and side-chain protons. uzh.ch The chemical shifts of these protons are sensitive to their local environment, including the nature of adjacent amino acids and the peptide's conformation. researchgate.net For this compound, the aromatic protons of histidine will appear in the downfield region (around 7-8 ppm), while the aliphatic protons of arginine and proline will be in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the peptide. publish.csiro.auchemicalbook.com The carbonyl carbons resonate in the most downfield region (around 170-180 ppm), followed by the aromatic carbons of histidine. The alpha-carbons typically appear between 50 and 65 ppm. publish.csiro.au The chemical shifts of the proline carbons are particularly informative about the cis/trans conformation of the X-Pro peptide bond. nsf.gov

¹⁵N NMR: ¹⁵N NMR spectroscopy, often performed as a 2D ¹H-¹⁵N HSQC experiment, provides one signal for each nitrogen atom in the peptide backbone (except for proline) and in the side chains of histidine and arginine. nih.govnih.gov The chemical shifts of the backbone amide nitrogens are sensitive to hydrogen bonding and secondary structure. nih.gov The nitrogen atoms of the histidine imidazole (B134444) ring and the arginine guanidinium (B1211019) group will also have characteristic chemical shifts that can be pH-dependent. nih.govnih.gov

The following tables provide expected chemical shift ranges for the amino acid residues in this compound based on data from similar peptides and amino acids. bmrb.iohmdb.ca

Expected ¹H Chemical Shift Ranges (ppm) Data is illustrative and can vary based on solvent, pH, and temperature.

Amino Acid Other
Glycine 3.8-4.0 - - - -
Histidine 4.5-4.8 3.1-3.3 - - Hε1: ~7.8, Hδ2: ~7.0
Arginine 4.2-4.4 1.8-2.0 1.6-1.8 3.1-3.3 -

| Proline | 4.3-4.5 | 1.9-2.2 | 1.9-2.2 | 3.5-3.8 | - |

Expected ¹³C Chemical Shift Ranges (ppm) Data is illustrative and can vary based on solvent, pH, and temperature.

Amino Acid C=O Other
Glycine 42-44 - - - 171-173 -
Histidine 53-55 28-30 - - 172-174 Cδ2: ~118, Cγ: ~135, Cε1: ~130
Arginine 54-56 29-31 25-27 41-43 173-175 Cζ (guanidinium): ~157

| Proline | 60-62 | 30-32 | 25-27 | 47-49 | 174-176 | - |

Expected ¹⁵N Chemical Shift Ranges (ppm) Data is illustrative and can vary based on solvent, pH, and temperature.

Amino Acid Backbone NH Side Chain NH
Glycine 105-115 -
Histidine 118-122 Nδ1, Nε2: 200-250
Arginine 120-124 Nε, Nη: 70-90

| Proline | - | - |

2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure of peptides in solution. For a tetrapeptide like this compound, a combination of several 2D NMR experiments is employed to establish connectivity and spatial relationships between atoms. uzh.ch The presence of DL-isomers of histidine, arginine, and proline results in a complex mixture of diastereomers. Each diastereomer will give rise to a unique set of NMR signals, leading to spectra with multiple overlapping peaks. While specific data for this exact diastereomeric mixture is not publicly available, the following sections describe how each 2D NMR technique would be applied to its all-L counterpart, with the understanding that the analysis of the DL-mixture would involve the deconvolution of multiple sets of corresponding signals.

A typical set of experiments for a peptide includes COSY, TOCSY, NOESY, HSQC, and HMBC. researchgate.net

Correlation Spectroscopy (COSY) : The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. uzh.ch For H-Gly-His-Arg-Pro-NH2, COSY spectra would reveal correlations between the amide proton (NH) and the alpha-proton (Hα) of each amino acid residue, as well as correlations between Hα and Hβ protons within each side chain. This is the first step in identifying the individual amino acid spin systems.

Total Correlation Spectroscopy (TOCSY) : TOCSY extends the correlations beyond directly coupled protons to all protons within a spin system. nih.gov For instance, a cross-peak between an amide proton and a delta-proton (Hδ) of proline would be visible, allowing for the complete assignment of all protons belonging to a single amino acid residue. chemrxiv.org This is particularly useful for distinguishing the spin systems of the different amino acids in the peptide. uzh.ch

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. uzh.ch This provides crucial information for determining the peptide's conformation. Sequential assignment is achieved by observing NOEs between the Hα of one residue and the amide proton of the next (Hα(i) to HN(i+1)). For proline residues, which lack an amide proton, NOEs between the Hα of the preceding residue and the Hδ of proline (Hα(i) to Hδ(i+1)) are indicative of a trans peptide bond, while correlations to the proline Hα (Hα(i) to Hα(i+1)) suggest a cis conformation. chemrxiv.orgmeihonglab.com

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC spectrum correlates protons directly to the carbon atom they are attached to. researchgate.net This provides the chemical shift of each carbon atom in the peptide, aiding in the definitive assignment of the amino acid residues. For example, the unique chemical shifts of the Cα and Cβ carbons for each amino acid can be used for identification.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for linking amino acid residues by observing correlations between the Hα or NH protons of one residue and the carbonyl carbon (C=O) of the preceding residue.

Table 1: Representative ¹H NMR Chemical Shifts for a Gly-His-Arg-Pro Tetrapeptide

This table provides expected chemical shift ranges for the all-L isomer of the peptide in an aqueous solution. The presence of DL-isomers would result in multiple signals for each proton, reflecting the different chemical environments in each diastereomer.

Amino AcidHα (ppm)Hβ (ppm)Other Side Chain Protons (ppm)
Gly 3.8 - 4.0N/AN/A
His 4.5 - 4.83.1 - 3.3Hδ2: 7.0-7.2, Hε1: 8.0-8.2
Arg 4.2 - 4.41.8 - 2.0Hγ: 1.6-1.8, Hδ: 3.1-3.3
Pro 4.3 - 4.51.9 - 2.2Hγ: 2.0-2.3, Hδ: 3.5-3.7

Note: Data is representative and based on typical values for peptides in aqueous solution. uzh.chresearchgate.netwaters.com Actual values can vary based on pH, temperature, and solvent.

Mass Spectrometry (MS) for Molecular Mass and Sequence Confirmation

Mass spectrometry is a cornerstone of peptide analysis, providing rapid and accurate determination of molecular weight and sequence information. nih.gov For this compound, with a molecular formula of C₁₉H₃₂N₁₀O₄, the calculated monoisotopic molecular weight is 464.53 Da. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the analysis of intact biomolecules from a liquid solution. chromatographyonline.com When analyzing this compound, the peptide would typically be dissolved in a solvent mixture such as water/acetonitrile with a small amount of acid (e.g., formic acid) to promote protonation. Due to the presence of basic residues (His and Arg) and the N-terminal amine, the peptide is expected to readily form multiply charged ions, primarily [M+H]⁺ and [M+2H]²⁺.

Table 2: Expected Ions in ESI-MS of this compound

IonFormulaCalculated m/z
[M+H]⁺[C₁₉H₃₃N₁₀O₄]⁺465.54
[M+2H]²⁺[C₁₉H₃₄N₁₀O₄]²⁺233.27
[M+Na]⁺[C₁₉H₃₂N₁₀O₄Na]⁺487.52

Note: m/z values are for the monoisotopic masses.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF is another soft ionization technique widely used for peptide and protein analysis. researchgate.net The sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) and irradiated with a laser. researchgate.net This process desorbs and ionizes the peptide, typically forming singly charged ions ([M+H]⁺). tamu.edu MALDI-TOF is excellent for rapidly confirming the molecular weight of the synthesized peptide and assessing its purity by detecting impurities and byproducts of the synthesis. tamu.eduosu.edu For this compound, the primary peak observed in a positive-ion MALDI-TOF spectrum would correspond to the [M+H]⁺ ion at m/z 465.54.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal the peptide's sequence. The fragmentation of peptides typically occurs at the amide bonds along the backbone, producing characteristic b- and y-type ions.

Table 3: Major Fragment Ions from CID of Gly-His-Arg-Pro ([M+H]⁺ at m/z 466)

m/zRelative Abundance (%)Ion TypeFragment
42155[M+H - COOH]⁺
39020[M+H - Arg side chain]⁺
35250b₃Gly-His-Arg
19585b₂Gly-His
16785a₂b₂ - CO
70100y₁Pro

Source: Adapted from Loo, J. A., et al. (1991). Note that this data is for the carboxylated peptide; y-ions for the amidated peptide would have different m/z values. nih.gov

Quantitative Analytical Procedures

Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the quantification of peptides in complex mixtures due to its high selectivity and sensitivity. researchgate.net A typical LC-MS method for quantifying this compound would involve reversed-phase high-performance liquid chromatography (RP-HPLC) followed by detection with a tandem mass spectrometer.

A C18 column is commonly used for peptide separations. nih.gov The mobile phase typically consists of an aqueous component (A) and an organic component (B), both containing an ion-pairing agent like formic acid to improve peak shape and ionization efficiency. A gradient elution, where the percentage of the organic solvent is increased over time, is used to separate the peptide from impurities.

For quantification, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor-to-product ion transition is monitored for the target peptide and a stable isotope-labeled internal standard. This approach provides excellent specificity and allows for accurate quantification even at low concentrations.

Table 4: Hypothetical LC-MS Method Parameters for Quantification

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% to 50% B over 5 minutes
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transition (Analyte) 465.5 → 70.1 (Precursor [M+H]⁺ → y₁ ion)
MRM Transition (Internal Std) e.g., 471.5 → 76.1 (for a +6 Da labeled standard)

Note: These parameters are representative and would require optimization for the specific application.

Amino Acid Analysis (AAA) for Composition Verification

Amino acid analysis (AAA) is a cornerstone technique for verifying the composition of synthetic peptides like this compound. nih.govnih.gov This method provides a quantitative assessment of the constituent amino acids, ensuring the final product aligns with its intended sequence. The process is fundamental for quality control in peptide synthesis, offering a reliable confirmation of peptide identity and purity. nih.govcreative-proteomics.com

The primary application of AAA in this context is to confirm the molar ratios of the amino acids present in the peptide. The analysis begins with the hydrolysis of the peptide into its individual amino acid components. tamu.edu This is typically achieved by treating the peptide with 6 M hydrochloric acid (HCl) at elevated temperatures (around 110°C) for a period of 20-24 hours, often in the gas phase to minimize contamination. nih.gov

Following hydrolysis, the resulting amino acid mixture is separated, detected, and quantified. High-performance liquid chromatography (HPLC) is a common method for separation. creative-proteomics.comtamu.edu The separated amino acids are then derivatized to facilitate their detection, often using reagents like phenyl isothiocyanate (PITC). creative-proteomics.com Detection is typically accomplished through UV or fluorescence detectors. tamu.edu

The data obtained from AAA allows for the calculation of the mole percent of each amino acid, which can then be compared to the theoretical composition based on the peptide's sequence. tamu.edu For this compound, the expected ratio of Glycine, Histidine, Arginine, and Proline is 1:1:1:1. It is important to note that this technique confirms the amino acid composition but does not provide information about the sequence or the stereochemistry (D or L forms) of the amino acids. shimadzu.com

Detailed Research Findings:

Amino acid analysis is considered a highly accurate method for determining the composition of synthetic peptides. nih.gov When performed on HPLC-purified peptides, it can achieve absolute recovery accuracies of better than 5%. nih.gov However, for crude samples, the presence of scavengers or incompletely cleaved protecting groups from the synthesis process can affect the accuracy of the results for some amino acids. nih.gov Despite these potential interferences, AAA remains a valuable tool for estimating the quantity of the synthetic product. nih.gov It is often used in conjunction with other analytical techniques like mass spectrometry to provide a comprehensive characterization of a synthetic peptide. nih.gov

Interactive Data Table: Expected Amino Acid Composition of this compound

Amino AcidExpected Molar RatioExpected Mole Percent
Glycine (Gly)125%
Histidine (His)125%
Arginine (Arg)125%
Proline (Pro)125%

Spectrophotometric Methods (e.g., UV-Vis where applicable for chromophores)

UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantification of proteins and peptides in solution. mabion.eu The method is based on the principle that molecules with specific chemical groups, known as chromophores, absorb light at characteristic wavelengths. mabion.eu For peptides, the primary absorbing species in the UV range are the peptide bonds themselves and the side chains of certain amino acids.

The peptide backbone exhibits strong absorbance in the deep UV region, typically around 190-220 nm. thermofisher.com This property can be harnessed for quantification, particularly for peptides that lack traditional aromatic chromophores. thermofisher.com

The aromatic amino acids—tryptophan, tyrosine, and phenylalanine—have side chains that absorb UV light, most notably around 280 nm. mabion.eu Histidine also contributes to UV absorbance, with a maximum around 210 nm. nih.govsielc.com The presence of the histidine residue in this compound makes UV-Vis spectrophotometry a viable method for its detection and quantification.

Quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl). mabion.eu The molar extinction coefficient (ε) is a constant that is specific to the molecule at a particular wavelength.

Detailed Research Findings:

For peptides containing aromatic amino acids, measuring absorbance at 280 nm is a common and straightforward quantification method. mabion.eu However, for peptides lacking tryptophan and tyrosine, or for more sensitive measurements, absorbance at lower wavelengths, such as 205 nm, can be utilized. thermofisher.comnih.gov The absorbance at 205 nm is primarily due to the peptide bonds, but side chains of amino acids like histidine, arginine, and phenylalanine also contribute significantly at this wavelength. nih.gov

Challenges in UV-Vis analysis of peptides can arise from overlapping absorption features from different amino acids. thermofisher.com To overcome this, derivative spectroscopy can be employed to better resolve these overlapping bands and enhance the specificity of the analysis. thermofisher.com The choice of buffer is also crucial, as some components can interfere with absorbance measurements, especially below 230 nm. sielc.com For measurements in this region, low UV-transparent mobile phases like acetonitrile and water, with buffers such as phosphoric acid or sulfuric acid, are recommended. sielc.com

Interactive Data Table: UV Absorbance Characteristics of Relevant Amino Acids

Amino AcidChromophoreApproximate Absorbance Maximum (nm)
Histidine (His)Imidazole ring~210 sielc.com
Arginine (Arg)Guanidinium groupSignificant absorbance at 205 nm nih.gov
Peptide BondAmide group~190-220 thermofisher.com

Conformational Analysis and Structural Dynamics of H Gly Dl His Dl Arg Dl Pro Nh2

Experimental Determination of Peptide Conformation

Circular Dichroism (CD) Spectroscopy for Secondary Structural Motifs

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in solution. oup.comuoa.gr It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum provides a signature for different types of secondary structures. uoa.gr

For a peptide like H-Gly-DL-His-DL-Arg-DL-Pro-NH2, the interpretation of CD spectra is complex. The all-L enantiomer (H-Gly-L-His-L-Arg-L-Pro-NH2) in a random coil conformation would typically show a strong negative band near 200 nm. tulane.edu However, the presence of D-amino acids significantly alters the CD signal. Enantiomeric peptides (e.g., all-L vs. all-D) produce mirror-image CD spectra. plos.org Therefore, a racemic mixture of a peptide may result in a CD signal that is significantly attenuated or even nullified if the different stereoisomers adopt conformations that are mirror images of each other.

Studies on peptides containing both L- and D-amino acids have shown that CD can be used to quantify the enantiomeric ratio. oup.comnih.govroyalsocietypublishing.org For this compound, which is a mixture of multiple diastereomers, the CD spectrum would represent the population-weighted average of all chiral species. It is likely to be characteristic of a disordered or random coil state, reflecting the vast conformational space available to the heterogeneous mixture. tulane.edumdpi.com

Table 1: Typical Far-UV Circular Dichroism (CD) Spectral Features for Peptide Secondary Structures

Secondary Structure Positive Peak (nm) Negative Peak(s) (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~215
Random Coil ~212 ~198
Polyproline II Helix ~228 ~206

Examination of Turn Structures Induced by Proline Residues

Proline residues are well-known conformational disruptors of α-helices and β-sheets but are key inducers of turn structures, particularly β-turns. nih.govrsc.org The cyclic structure of the proline side chain restricts the backbone dihedral angle φ to approximately -60°, predisposing the peptide chain to change direction. The sequence preceding the proline is critical, with specific motifs like Pro-Gly being common in certain types of β-turns. researchgate.net

In this compound, the Arg-Pro linkage is central to turn formation. The presence of both L-Pro and D-Pro in the mixture is a significant factor. While L-proline is common in various turn types, the incorporation of a D-proline residue can be a particularly potent inducer of specific turn conformations, such as type I' and type II' β-turns, and can stabilize β-hairpin structures. nih.govacs.org Studies on peptides with D-Pro-L-Pro sequences, for instance, have shown a high propensity to form β-hairpins. nih.gov

Computational Modeling and Simulation Approaches

Computational methods offer a powerful complement to experimental data, allowing for the exploration of peptide conformations at an atomic level of detail.

Molecular Dynamics (MD) Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems, providing insights into the conformational ensembles of flexible molecules like peptides. pnas.orgbiorxiv.org For a peptide containing proline, a key challenge in MD simulations is the high energy barrier for the cis/trans isomerization of the peptide bond preceding the proline residue, which occurs on a timescale often inaccessible to conventional simulations. rsc.org

Simulating this compound is particularly complex. An accurate simulation must consider all possible stereoisomers (2³ = 8 different combinations). Force fields used in MD simulations, such as AMBER, have parameters for D-amino acids, which are often identical to their L-counterparts with the chirality defined by the initial atom positions. researchgate.net However, studies have shown that simply mirroring L-amino acid rotamer libraries for D-amino acids may not be entirely accurate, as the conformational preferences can be influenced by the chirality of neighboring residues. nih.gov Therefore, specific rotamer libraries for D-amino acids in heterochiral peptides are needed for the highest accuracy. nih.gov MD simulations of this peptide would reveal a highly diverse conformational landscape, with each stereoisomer sampling a unique set of structures, including various turn types and more extended or random coil states. rsc.org

Homology Modeling and Structure Prediction of Peptide-Bound Systems

Homology modeling, or comparative modeling, predicts the structure of a molecule based on its similarity to a known template structure. ijpsjournal.comresearchgate.net This approach is particularly useful for modeling peptide-protein complexes.

The all-L enantiomer of the target peptide, H-Gly-L-His-L-Arg-L-Pro-NH2 (GHRP), is known to be a ligand for fibrinogen, where it mimics the "B" knob exposed after fibrinopeptide B is cleaved by thrombin. nih.govnih.govresearchgate.net The crystal structure of the fibrin (B1330869) fragment D in complex with GHRP has been solved (PDB ID: 1FZF), providing a high-resolution template. ebi.ac.uk Using this template, one could build a reliable model of the all-L peptide bound to its target.

Modeling the binding of the this compound mixture presents a significant challenge. Protein binding sites are chiral and typically exhibit high stereoselectivity. It is highly probable that the fibrinogen binding pocket would preferentially bind one specific stereoisomer, most likely the all-L form that mimics the natural ligand. nih.gov Homology models built with other stereoisomers (e.g., containing D-His, D-Arg, or D-Pro) would likely predict much weaker binding affinity or a complete lack of stable interaction due to steric clashes and the disruption of the required hydrogen bond network within the chiral pocket. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical (QM) calculations provide a highly accurate description of molecular systems, focusing on their electronic structure. researchgate.netnih.gov These methods are computationally intensive and are typically applied to smaller systems or to refine specific aspects of structures obtained from methods like MD. mdpi.comspringernature.com

For this compound, QM calculations can be employed to:

Analyze Electronic Properties: Determine properties like charge distribution, molecular orbitals (HOMO/LUMO), and polarizability for each of the different stereoisomers. researchgate.netaustinpublishinggroup.com This can reveal how the stereochemistry at each chiral center influences the electronic nature of the peptide.

Refine Conformational Energies: Calculate the relative energies of different conformers (e.g., different turn types or cis/trans proline isomers) identified through MD simulations with high accuracy. acs.org

Investigate Intramolecular Interactions: Characterize the nature and strength of intramolecular hydrogen bonds that stabilize specific folded structures.

Model Reaction Barriers: Accurately compute the rotational energy barrier for cis-trans isomerization of both L-proline and D-proline containing peptide bonds.

By applying QM methods, researchers can gain a fundamental understanding of how the introduction of D-amino acids impacts the peptide's intrinsic electronic and energetic landscape, which ultimately governs its conformational preferences. nih.gov

Table 2: Overview of Computational Methods and Their Applications

Method Primary Application Key Insights for this compound
Molecular Dynamics (MD) Simulating atomic motion over time Exploring the vast conformational ensemble of all stereoisomers; identifying preferred turn structures and proline pucker states.
Homology Modeling Predicting 3D structure based on a template Modeling the binding of the all-L form to fibrinogen; predicting stereoselectivity and reduced affinity of other isomers.
Quantum Mechanics (QM) Calculating electronic structure and energies Determining accurate conformational energies, electronic properties (charge, orbitals), and isomerization barriers for each stereoisomer.

Computational Analysis of DL-Amino Acid Integration into Peptide Frameworks

Computational methods, particularly molecular dynamics (MD) simulations, are indispensable tools for exploring the conformational energy landscape of peptides containing non-canonical residues like D-amino acids. nih.gov Since experimental structural data for a specific, non-natural peptide such as this compound is often unavailable, computational analysis provides critical insights into its probable structures and dynamics.

The process typically involves building an initial model of the peptide and simulating its movement over time in a virtual environment that includes explicit solvent molecules. acs.orgplos.org These simulations are governed by a force field, a set of parameters that defines the potential energy of the system based on the positions of its atoms. Standard force fields like AMBER and CHARMM have been parameterized to handle D-amino acids, allowing for the accurate simulation of mixed-chirality peptides. nih.gov

A primary tool for analyzing the results of these simulations is the Ramachandran plot, which visualizes the distribution of the backbone dihedral angles φ and ψ for each amino acid. su.se For D-amino acids, the allowed conformational regions on the Ramachandran plot are a mirror image of those for L-amino acids, reflected through the origin (φ=0, ψ=0). nih.govresearchgate.net This fundamental difference is a direct consequence of the inverted stereochemistry at the Cα atom.

Table 1. Typical Conformational Regions for L- and D-Amino Acids. The dihedral angle ranges for D-amino acids are inverted relative to their L-counterparts. Data synthesized from computational studies. nih.govoup.com
ConformationChiralityTypical φ (phi) RangeTypical ψ (psi) Range
Right-Handed α-Helix (αR)L-Amino Acid-100° to -30°-80° to -5°
D-Amino Acid+30° to +100°+5° to +80°
β-SheetL-Amino Acid-180° to -50°+80° to +180°
D-Amino Acid+50° to +180°-180° to -80°
Left-Handed α-Helix (αL)L-Amino Acid+5° to +75°+25° to +120°
D-Amino Acid-75° to -5°-120° to -25°

The integration of DL-amino acids into a peptide framework has profound and predictable impacts on its secondary structure. Computational studies, corroborated by experimental findings, have established several key principles.

Table 2. Detailed Research Findings on the Structural Impact of DL-Amino Acid Integration.
Structural ElementEffect of D-Amino Acid SubstitutionResearch Finding Summary
α-HelixDestabilizingA single D-amino acid substitution significantly increases the free energy of helix formation, often breaking the helical structure by inducing a kink. frontiersin.org The destabilizing effect is dependent on the position and type of the amino acid. rsc.org
β-SheetDisruptive / ModulatoryIn standard β-sheets, a D-amino acid can disrupt the hydrogen-bonding pattern. However, peptides with alternating L- and D-residues can form novel sheet-like structures, such as rippled β-sheets or α-sheets, which have different geometries from canonical β-sheets. nih.gov
β-TurnPromotingD-amino acids, especially when replacing a Glycine (B1666218) at a site requiring a positive φ angle (like in a type I' or II' turn), can stabilize β-turn conformations. nih.gov D-Proline is a particularly strong inducer of specific turn types.
Overall StructureIncreased Flexibility or Novel FoldsRandom incorporation of D-amino acids often leads to more flexible, random-coil-like structures. rsc.org Conversely, designed sequences with specific L/D patterns can create highly stable, non-natural structures like nanotubes or β-helices. rsc.orgjst.go.jp

For the specific peptide this compound, a computational analysis would likely predict a complex conformational equilibrium. MD simulations would be used to sample this landscape, identifying the most populated conformational states. The analysis would focus on:

The φ/ψ distribution for each residue to confirm the expected preferences (e.g., restricted φ for DL-Pro, broad distribution for Gly, and mirrored distributions for DL-His and DL-Arg).

The formation of transient or stable intramolecular hydrogen bonds, particularly those involving the charged side chains of His and Arg, and the peptide backbone.

The propensity to form specific β-turn types, likely influenced by the D-Pro and D-His/D-Arg residues.

Such computational studies provide a rational basis for understanding how the strategic placement of D-amino acids can be used to control peptide conformation, ultimately guiding the design of peptides with specific structural and functional attributes.

Investigation of Biological Activity and Molecular Mechanisms of this compound

Comprehensive searches of scientific literature and research databases did not yield specific information regarding the biological activity and molecular mechanisms of the compound this compound. Consequently, it is not possible to provide a detailed article on its enzyme modulation and inhibitory mechanisms as requested.

The investigation into the following areas revealed no data for this specific peptide:

Investigation of Biological Activity and Molecular Mechanisms of H Gly Dl His Dl Arg Dl Pro Nh2

Enzyme Modulation and Inhibitory Mechanisms

Matrix Metalloproteinase (MMP) Inhibition (e.g., Collagenase MMP1):No studies were found detailing the inhibition of Matrix Metalloproteinases, such as Collagenase MMP1, by H-Gly-DL-His-DL-Arg-DL-Pro-NH2.

Due to the absence of research findings on this compound, the requested article, including data tables and detailed research findings, cannot be generated.

HMG-CoA Reductase (HMGCR) Inhibition

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the biosynthesis of cholesterol. Its inhibition is a key mechanism for managing hypercholesterolemia. The most well-known inhibitors of this enzyme are statins, which act as competitive inhibitors of the HMG-CoA substrate. portlandpress.comcancer.gov While there is no direct evidence of HMGCR inhibition by this compound, research into food-derived and synthetic peptides has demonstrated that specific amino acid sequences can inhibit HMGCR activity, often through a competitive mechanism similar to statins. nih.govsciopen.com

The mechanism often involves the peptide mimicking the interactions of statins within the enzyme's active site, particularly through hydrogen bonding and hydrophobic interactions. nih.gov The binding of an inhibitory peptide can induce conformational changes in the enzyme, leading to a loss of activity. nih.gov Given that this compound contains both hydrophobic (Pro) and charged (His, Arg) residues, its potential to interact with the HMGCR active site could be an area for future investigation.

Peptide SequenceSource/TypeInhibition TypePotency (IC50 / Ki)Reference
YVAE Designed (Statin-based)CompetitiveKi: 15.2 µM nih.gov
SFGYVAE Designed (Soy-peptide based)CompetitiveKi: 12 nM nih.gov
GFPDGG Designed (Soy-peptide based)CompetitiveIC50: 1.5 µM nih.gov
LPYP Soy Protein IsolateCompetitiveIC50: 484 µM nih.gov
Ile-Ala-Phe (IAF) Cowpea β-vignin derivedCompetitive (in silico)69% inhibition (in vitro) nih.gov
Gln-Gly-Phe (QGF) Cowpea β-vignin derivedCompetitive (in silico)77% inhibition (in vitro) nih.gov
Gln-Asp-Phe (QDF) Cowpea β-vignin derivedCompetitive (in silico)78% inhibition (in vitro) nih.gov

Receptor Binding and Signaling Pathway Modulation

The interaction of peptides with G protein-coupled receptors (GPCRs) is fundamental to many physiological processes. The binding specificity and affinity are dictated by the peptide's primary sequence and three-dimensional structure. For a peptide like this compound, each amino acid residue contributes unique properties that would influence receptor interaction.

Arginine (Arg): As a positively charged amino acid, arginine is crucial for forming strong electrostatic interactions and hydrogen bonds with negatively charged residues (e.g., Aspartate, Glutamate) in a receptor's binding pocket.

Histidine (His): The imidazole (B134444) side chain of histidine can be protonated or neutral at physiological pH, allowing it to act as both a hydrogen bond donor and acceptor. This versatility enables it to participate in complex interaction networks within a binding site.

Proline (Pro): The cyclic structure of proline imposes significant conformational constraints on the peptide backbone, often inducing turns. nih.gov This rigidity can be critical for orienting the other amino acid side chains correctly for optimal receptor binding and can pre-organize the peptide into a bioactive conformation.

Glycine (B1666218) (Gly): As the smallest amino acid with no side chain, glycine provides maximal conformational flexibility to the peptide backbone, which can allow the peptide to adapt its shape to fit the receptor binding pocket.

Highly conserved polar amino acids within the transmembrane helices of GPCRs are often critical for receptor stability, activation, and directing signaling specificity. acs.org The binding of a ligand like this compound would likely involve a combination of these interactions to achieve stable and specific binding.

Whether a peptide acts as a receptor agonist (activator) or antagonist (inhibitor) depends on the precise conformational changes it induces in the receptor upon binding. Research on various peptides highlights the subtleties that determine these opposing activities.

An antagonist generally binds to the receptor but fails to induce the conformational shift necessary for activation and signaling, thereby blocking the action of the endogenous agonist. Studies have shown that antagonists may engage more amino acid residues in the receptor binding site than agonists, forming more stable complexes. For example, specific amino acid substitutions in a bradykinin B1 receptor antagonist were shown to modulate its activity.

Conversely, an agonist binds and triggers the receptor's activation cascade. The peptide Pro-Leu-Gly-NH2 (PLG) and its peptidomimetics have been shown to act as positive allosteric modulators of the dopamine (B1211576) D2 receptor, enhancing the binding of agonists. This demonstrates that even small peptides containing proline can significantly influence receptor function. The presence of D-amino acids can also be a determining factor. For instance, in DL-phenylalanine, the D-enantiomer is thought to have analgesic activity by blocking enkephalin degradation, while the L-enantiomer can act as an antagonist at certain neuronal receptors. The mixture of diastereomers in this compound could therefore exhibit a complex pharmacological profile, with different stereoisomers potentially having different or even opposing effects (agonist vs. antagonist) at the same receptor.

Peptide/CompoundReceptor/TargetObserved ActivityKey Structural FeatureReference
Pro-Leu-Gly-NH2 (PLG) Peptidomimetics Dopamine D2 ReceptorPositive Allosteric Modulation (Agonist-like)Constrained Type II β-turn or Polyproline II helix
desArg10 HOE 140 Analogs Bradykinin B1 ReceptorAntagonistAlanine (B10760859) substitutions modulate potency
L-Phenylalanine NMDA/AMPA ReceptorsCompetitive AntagonistL-stereoisomer
D-Phenylalanine Carboxypeptidase AInhibitor (indirect agonist effect)D-stereoisomer

Upon receptor binding, peptides can trigger a variety of intracellular signaling cascades. Common pathways modulated by GPCRs include the regulation of second messengers like cyclic AMP (cAMP) and the release of intracellular calcium (Ca2+).

Studies on the glucagon-like peptide-1 (GLP-1) receptor, a Class B GPCR, have characterized ligand-induced activation of multiple signaling endpoints, including cAMP production, intracellular Ca2+ mobilization, and phosphorylation of extracellular signal-regulated kinase (pERK). acs.org Similarly, peptides derived from food proteins can stimulate cholecystokinin (CCK) secretion from enteroendocrine cells through pathways involving an increase in intracellular Ca2+. portlandpress.com

Conversely, some peptides can inhibit signaling. Dipeptides containing histidine and glutamic acid have been shown to inhibit the degranulation of mast cells by affecting signaling pathways downstream of calcium influx, potentially through the downregulation of PI3K and Akt phosphorylation. researchgate.net The histidine residue is of particular interest due to its imidazole side chain, which can facilitate escape from endosomes via a "proton sponge" effect, an important mechanism in cellular uptake and signaling for therapeutic peptides. The presence of both histidine and arginine in this compound suggests a potential to interact with cell membranes and modulate signaling pathways that are dependent on pH gradients or electrostatic interactions.

Enantioselective Biological Effects of DL-Amino Acid Residues within the Tetrapeptide

The inclusion of DL-amino acids means that this compound is not a single chemical entity but a mixture of diastereomers. The stereochemistry of each amino acid is critical, as biological systems, particularly enzymes and receptors, are chiral and can exhibit strong preferences for one enantiomer over another.

The substitution of an L-amino acid with its D-enantiomer can dramatically alter a peptide's properties:

Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This can significantly prolong the peptide's biological half-life.

Conformation: A D-amino acid will have different allowed backbone dihedral angles (φ, ψ) compared to its L-counterpart, forcing the peptide into a different three-dimensional shape. This can alter or even reverse its biological activity.

Biological Activity: The change in shape and stability can lead to altered receptor binding affinity, efficacy, or even a complete switch in function (e.g., from agonist to antagonist). As noted previously, D- and L-phenylalanine have distinct pharmacological activities.

Computational studies have shown that peptides composed of a mixture of L- and D-amino acid residues can form stable structures. In some cases, the D-substituted peptide can be more stable than its all-L counterpart. Therefore, the different diastereomers of this compound are expected to have unique biological activity profiles. Separating and characterizing each stereoisomer would be necessary to fully understand its pharmacological effects.

PropertyL-Amino Acid PeptidesD-Amino Acid Containing Peptides (DAACPs)Reference
Protease Susceptibility HighLow (Increased resistance to degradation) nih.gov
Biological Recognition Specifically recognized by most enzymes and receptorsOften show different (lower or higher) affinity or specificity
Conformation Adopts specific secondary and tertiary structuresCan induce unique turns and folds, altering overall structure
Immunogenicity Can be immunogenicOften less immunogenic-
Example Activity L-Phe acts as a receptor antagonistD-Phe inhibits an enzyme (Carboxypeptidase A)

Structure Activity Relationship Sar Studies of H Gly Dl His Dl Arg Dl Pro Nh2 and Its Analogues

Systematic Amino acid Substitution and Truncation Analyses

While specific comprehensive substitution and truncation studies on H-Gly-DL-His-DL-Arg-DL-Pro-NH2 are not extensively detailed in publicly available literature, the principles of these analyses can be illustrated. For instance, substituting a key residue with an alanine (B10760859) (alanine scanning) can reveal the importance of the original residue's side chain. Truncating the peptide to tri- or dipeptide fragments would help determine if the full tetrapeptide sequence is necessary for its biological effects.

Table 1: Illustrative Alanine Scan of this compound

AnalogueModificationExpected Impact on Activity
[Ala¹]-PeptideGlycine (B1666218) at position 1 replaced by AlaninePotential decrease in flexibility, may alter turn formation and receptor interaction.
[Ala²]-PeptideHistidine at position 2 replaced by AlanineLoss of metal chelation and pH-sensing capabilities; likely significant loss of activity.
[Ala³]-PeptideArginine at position 3 replaced by AlanineElimination of positive charge and electrostatic interactions; expected to drastically reduce or abolish activity.
[Ala⁴]-PeptideProline at position 4 replaced by AlanineIncreased conformational flexibility, loss of the rigid turn structure; likely to decrease receptor affinity.

Table 2: Illustrative Truncation Analysis of this compound

Truncated PeptideSequenceExpected Impact on Activity
N-terminal TruncationH-DL-His-DL-Arg-DL-Pro-NH2Loss of Glycine may alter spacing and flexibility, potentially reducing activity.
C-terminal TruncationH-Gly-DL-His-DL-Arg-OHRemoval of Proline and the amide cap would significantly alter conformation and likely abolish activity.
Core DipeptideH-DL-His-DL-Arg-NH2Unlikely to retain the specific activity of the full tetrapeptide due to the loss of conformational constraints.

Functional Role of Individual Amino Acid Residues

Glycine is unique among the 20 common amino acids as its side chain is a single hydrogen atom. This minimal steric hindrance grants the peptide backbone a high degree of conformational flexibility. In the context of a peptide, glycine can adopt a wider range of dihedral angles (phi and psi) than other amino acids, which is crucial for the formation of tight turns and loops in the peptide structure. This flexibility allows the peptide to adopt a specific three-dimensional conformation required for binding to its biological target. The presence of glycine in this compound likely facilitates the formation of a turn structure, which is often essential for receptor recognition and binding.

The imidazole (B134444) side chain of histidine is notable for its pKa value near physiological pH, allowing it to act as both a proton donor and acceptor. This property makes histidine residues key players in many biological processes, including enzymatic catalysis and pH sensing. The imidazole ring is also an effective ligand for metal ions such as zinc, copper, and nickel. In this compound, the histidine residue could be crucial for coordinating with metal cofactors at a receptor binding site or for mediating pH-dependent interactions that modulate the peptide's activity.

Arginine possesses a guanidinium (B1211019) group in its side chain, which is positively charged under physiological conditions. This positive charge is critical for forming strong electrostatic interactions, such as salt bridges, with negatively charged residues (e.g., aspartate or glutamate) on a receptor or other target molecule. These interactions are often a primary driving force for the binding affinity and specificity of a peptide. The arginine residue in this compound is likely essential for the initial recognition and stable binding to its biological target through these electrostatic forces. Studies on other arginine-rich peptides have demonstrated the critical role of the guanidinium group in membrane translocation and receptor interaction.

Proline is unique in that its side chain forms a cyclic structure by bonding back to the backbone nitrogen atom. This rigid, five-membered ring severely restricts the possible phi (φ) dihedral angle, forcing the peptide backbone into a specific conformation. Proline is often found at the beginning of alpha-helices and in turns, where it introduces a "kink" in the polypeptide chain. russelllab.org This conformational rigidity is vital for maintaining a stable three-dimensional structure. russelllab.org In this compound, the proline residue at the C-terminus likely induces a turn, which, in conjunction with the flexibility of glycine, helps to orient the histidine and arginine side chains for optimal interaction with a receptor. russelllab.org

Impact of DL-Amino Acid Configuration on SAR

The use of a mixture of D- and L-amino acids (DL-amino acids) in a peptide has profound implications for its structure and function. Naturally occurring proteins are composed almost exclusively of L-amino acids. The introduction of D-amino acids can significantly alter the peptide's three-dimensional structure and its susceptibility to enzymatic degradation.

Peptides containing D-amino acids are often more resistant to proteases, which are enzymes that break down peptides and proteins. This increased stability can lead to a longer biological half-life. From a structural standpoint, the incorporation of a D-amino acid can induce different types of turns and secondary structures compared to its all-L counterpart. For example, a D-amino acid can facilitate the formation of a type II' β-turn. The specific arrangement of DL-residues in this compound would result in a unique conformational landscape that is distinct from the all-L or all-D versions of the peptide. This unique conformation could lead to altered receptor binding affinity, specificity, and ultimately, a different biological activity profile. The precise stereochemical arrangement is therefore a critical determinant in the SAR of this peptide.

Table 3: Comparison of Expected Properties of Stereoisomeric Peptides

PeptideExpected ConformationExpected Enzymatic StabilityExpected Receptor Interaction
H-Gly-L-His-L-Arg-L-Pro-NH2Standard peptide turns (e.g., β-turn)Susceptible to proteolysisBinds to specific L-amino acid recognizing receptors.
H-Gly-D-His-D-Arg-D-Pro-NH2Enantiomeric conformation to the all-L peptideHighly resistant to proteolysisMay have low affinity for L-receptors but could interact with D-amino acid specific sites.
This compoundUnique, non-standard turn structuresIncreased resistance to proteolysis compared to all-LPotentially novel receptor interactions due to unique 3D arrangement of side chains.

Lack of Specific Research Data on this compound Precludes Detailed Pharmacophore Analysis

A thorough review of available scientific literature reveals a significant lack of specific research focused on the structure-activity relationship (SAR) and key pharmacophore elements of the compound this compound. The inclusion of a mixture of both D and L stereoisomers for the histidine, arginine, and proline residues presents a complex scenario for which dedicated SAR studies appear to be unpublished.

While research exists on peptides with similar sequences, they typically utilize the naturally occurring L-isomers of the amino acids. For instance, the tetrapeptide H-Gly-His-Arg-Pro-NH2, composed of L-amino acids, has been identified for its role in the binding of desAB-NDSK to fibrinogen. However, the biological activity and the precise structural requirements for this interaction when the stereochemistry of three out of the four amino acids is varied remain uncharacterized.

Structure-activity relationship studies on other, different peptide analogues provide general principles that may or may not be applicable to this compound. For example, studies on analogues of Pro-Leu-Gly-NH2 have demonstrated that modifications at the leucyl residue can significantly impact their ability to enhance dopamine (B1211576) receptor binding. Similarly, research on analogues of Bu-His-DPhe-Arg-Trp-Gly-NH2 has shown that the positive charge of the arginine residue is not essential for its interaction with human melanocortin receptors. In studies of collagen-like peptides, the sequence Gly-Pro-Arg was found to be as stabilizing as Gly-Pro-Hyp, indicating a specific role for arginine in the Y-position of a Gly-X-Y triplet for triple-helix stability.

These examples underscore the importance of specific amino acid residues and their positions within a peptide sequence for biological function. However, without direct experimental data on this compound and its various stereoisomeric forms, any discussion on its key pharmacophore elements would be purely speculative. The precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity, is undefined for this mixture. Consequently, the identification of essential elements for its biological activity is not possible based on current scientific knowledge.

Further research, including the synthesis and biological evaluation of the individual stereoisomers of this compound, would be necessary to elucidate its structure-activity relationship and define its pharmacophore.

Peptidomimetic Design and Optimization Strategies Derived from H Gly Dl His Dl Arg Dl Pro Nh2 Scaffold

Rational Design Principles for Mimicking Peptide Functionality

Rational design is a cornerstone of developing potent peptidomimetics. This approach relies on understanding the structure-activity relationship (SAR) of the parent peptide to identify the key structural elements, or the "pharmacophore," responsible for its biological activity. upc.edu For a scaffold like H-Gly-DL-His-DL-Arg-DL-Pro-NH2, the process begins with identifying which residues and functional groups are critical for interaction with a biological target.

Key steps in the rational design process include:

Pharmacophore Identification: The initial step involves determining the essential amino acid side chains and backbone conformations that govern the peptide's function. For the this compound scaffold, this would involve investigating the roles of the imidazole (B134444) ring of histidine, the guanidinium (B1211019) group of arginine, and the pyrrolidine (B122466) ring of proline.

Conformational Analysis: Peptides are often flexible molecules, but they typically adopt a specific "bioactive conformation" when binding to their target. upc.edu Computational methods, such as molecular docking and molecular dynamics, are employed to model the interaction of the peptide with its receptor and predict this active shape. nih.govnih.gov

Structural Simplification and Constraint: Once the pharmacophore and bioactive conformation are understood, the peptide can be simplified. Non-essential parts of the molecule can be removed, and the remaining structure can be conformationally constrained to lock it into the active shape, which can reduce the entropic penalty of binding and increase affinity. researchgate.net

Computational tools are integral to this process, allowing for the in-silico design and evaluation of potential peptidomimetic candidates before undertaking complex chemical synthesis. acs.orgfrontiersin.org This iterative cycle of design, synthesis, and biological testing is fundamental to optimizing peptide mimics. frontiersin.org

Incorporation of Non-Natural and Conformationally Constrained Amino Acid Analogues

A primary strategy to improve the properties of a peptide is to replace one or more of its natural amino acids with non-natural or conformationally constrained analogues. rsc.org These modifications can enhance resistance to enzymatic degradation, improve bioavailability, and enforce a specific secondary structure. mdpi.comcore.ac.uk

For the this compound scaffold, several modifications could be envisioned:

Constraining Side Chains: The flexibility of the histidine and arginine side chains can be restricted. For example, histidine analogues with alkyl substituents or those incorporating cyclopropane (B1198618) insertions can be used to control the torsional angles of the side chain, which can be critical for activity and selectivity. mdpi.com

Proline Analogues: Proline already introduces a kink in the peptide backbone. The use of proline analogues with additional cyclic constraints or substitutions can further rigidify the peptide's structure. mdpi.com

α,α-Dialkyl Amino Acids: Replacing an amino acid like glycine (B1666218) with an α,α-dialkyl glycine, such as α-aminoisobutyric acid (Aib), can strongly promote helical or turn conformations and protect against enzymatic cleavage. core.ac.ukiris-biotech.de

The following table outlines potential non-natural amino acid substitutions for the parent peptide scaffold.

Original ResiduePotential Non-Natural AnalogueRationale for Incorporation
Glycine (Gly)α-Aminoisobutyric acid (Aib)Induces conformational rigidity; promotes helical structures. core.ac.uk
Histidine (His)Spinacine (Spi)Constrains side-chain conformation (χ-space control). mdpi.com
Arginine (Arg)β-Homo-arginineAlters backbone spacing and flexibility. mdpi.com
Proline (Pro)Azetidine-2-carboxylic acid (Aze)Creates a more constrained backbone turn than proline. lifechemicals.com

The systematic substitution with such analogues allows for fine-tuning the conformational and physicochemical properties of the resulting peptidomimetic. whiterose.ac.uk

Backbone Modifications for Altered Conformational Space

Modifying the peptide backbone itself is a powerful strategy to create peptidomimetics with drastically altered properties, particularly improved stability against proteases. Common modifications include N-methylation and the synthesis of retro-inverso peptides.

N-methylation: The addition of a methyl group to the nitrogen atom of an amide bond removes the hydrogen bond donor capability and can favor a cis amide bond conformation. ub.edunih.gov This modification generally increases proteolytic stability and can improve membrane permeability. nih.gov Applying N-methylation to the this compound sequence could reduce degradation and enhance its potential as a therapeutic lead. pnas.org

Retro-Inverso Peptides: This modification involves reversing the direction of one or more amide bonds in the peptide sequence and inverting the chirality of the α-carbon. upc.edubiosyn.com A full retro-inverso analogue of this compound would be H-(D-Pro)-(D-Arg)-(D-His)-gGly-NH2, where "gGly" represents gem-diamino-methane corresponding to the Gly residue. The key advantage is that the spatial orientation of the side chains is largely preserved, potentially maintaining biological activity, while the altered backbone is resistant to cleavage by standard proteases. biosyn.comnih.gov

The table below compares the properties of native peptide bonds with these modified backbones.

Modification TypeStructural ChangeKey Advantages
Native Peptide Bond-CO-NH-Natural conformation, susceptible to proteolysis.
N-methylation-CO-N(CH3)-Increased proteolytic stability, improved permeability, altered conformation. nih.gov
Retro-Inverso Bond-NH-CO- (with inverted chirality)High resistance to proteolysis, maintains side-chain topography. nih.gov

These backbone alterations provide a robust method for transforming a native peptide into a more drug-like molecule.

Cyclization Strategies for Enhanced Bioactivity and Stability

Cyclization is a widely used technique in peptide drug design to enhance stability, receptor affinity, and selectivity. researchgate.netnih.gov By constraining the peptide into a cyclic structure, its conformational freedom is reduced, which can pre-organize it into its bioactive conformation and improve resistance to exopeptidases. nih.govrsc.org

Several cyclization strategies could be applied to the this compound scaffold:

Head-to-Tail Cyclization: An amide bond is formed between the N-terminal glycine and the C-terminal proline amide, creating a cyclic tetrapeptide.

Side Chain-to-Side Chain Cyclization: This involves introducing reactive groups onto the side chains of two amino acids within the sequence (e.g., replacing His and Arg with analogues capable of forming a lactam, disulfide, or triazole bridge). uga.edu

Termini-to-Side Chain Cyclization: A link is formed between one of the termini (N- or C-) and a side chain of a residue within the sequence.

The choice of cyclization strategy depends on the desired ring size and the required orientation of the pharmacophoric side chains. rsc.org

Cyclization MethodLinkage TypeDescription
Head-to-TailAmide BondThe N-terminus is linked to the C-terminus.
Side Chain Lactam BridgeAmide BondThe amino group of a Lys/Orn analogue is linked to the carboxyl group of an Asp/Glu analogue.
Thioether (Stapling)Thioether BondTwo cysteine residues or other thiol-containing amino acids are linked via an alkylating agent. rsc.org
Click ChemistryTriazole RingAn azide-containing residue is linked to an alkyne-containing residue. nih.gov

These strategies can transform a linear peptide into a more stable and potent macrocyclic peptidomimetic. rsc.org

Scaffold-Based Mimicry Approaches and Hybrid Molecules

Scaffold-based mimicry involves replacing the peptide backbone entirely with a non-peptidic framework. nih.gov This scaffold serves to hold the critical amino acid side chains in the correct three-dimensional arrangement for biological activity. This approach can lead to smaller, more stable molecules with novel properties. nih.gov

For the this compound peptide, the side chains of histidine, arginine, and proline could be attached to a rigid organic scaffold, such as a triaryl system, a sugar, or a cyclic peptide. nih.govnih.gov The goal is to mimic the spatial presentation of the pharmacophore without the liabilities of a natural peptide backbone.

Hybrid molecules represent another advanced strategy, where the peptide or a peptidomimetic derived from it is conjugated to another molecular entity to enhance its function. nih.gov

Peptide-Small Molecule Hybrids: Combining the peptide with a small molecule can improve potency or introduce a new mode of action. researchgate.net

Peptide-Polymer Conjugates: Attaching the peptide to a polymer scaffold can improve its pharmacokinetic profile. nih.govresearchgate.net

Self-Assembling Peptides: The sequence can be incorporated into a larger peptide-amphiphile that self-assembles into nanostructures, creating materials for tissue engineering or drug delivery. acs.orgnjit.edu

These advanced approaches move beyond simple peptide modification to create entirely new molecular architectures with tailored functions. explorationpub.comyoutube.com

Stability and Degradation Pathways of H Gly Dl His Dl Arg Dl Pro Nh2 in Relevant Research Systems

Strategies for Enhancing Peptide Stability in Research Applications

Several strategies have been developed to overcome the inherent instability of peptides, many of which are relevant to or already incorporated into H-Gly-DL-His-DL-Arg-DL-Pro-NH2. ijpsjournal.commdpi.com Enhancing stability is crucial for ensuring reproducible results in research and for developing potential therapeutic applications.

StrategyDescriptionApplication to this compound
D-Amino Acid Substitution Replacing natural L-amino acids with their D-enantiomers. researchgate.netApplied . The presence of DL-His, DL-Arg, and DL-Pro confers significant resistance to proteases. nih.govnih.gov
Terminal Modifications Modifying the N- or C-terminus, such as N-terminal acetylation or C-terminal amidation. researchgate.netApplied . The C-terminal amide protects against carboxypeptidases.
Cyclization Forming a cyclic peptide by creating a covalent bond between the termini or between a terminus and a side chain. ijpsjournal.comNot applied, but could be a potential future modification to further increase stability.
Incorporation of Unnatural Amino Acids Introducing amino acids not found in the standard 22, which can provide steric hindrance or altered electronic properties. researchgate.netNot applied. The use of D-isomers is a form of this strategy.
PEGylation Covalently attaching polyethylene glycol (PEG) chains to the peptide.Not applied. This strategy is often used to increase half-life and reduce immunogenicity.
Formulation with Stabilizers Using excipients such as sugars, polyols, or polymers to protect the peptide in its formulation. alliedacademies.orgA standard consideration for preparing solutions for research use.

N- and C-Terminal Modifications (e.g., Acetylation, Amidation)

The stability of peptides is significantly influenced by their N- and C-termini, which are primary targets for exopeptidases—specifically aminopeptidases and carboxypeptidases, respectively. Modifying these termini is a cornerstone strategy for enhancing peptide half-life. The subject peptide, this compound, already incorporates one such critical modification: C-terminal amidation.

Table 1. Effects of Terminal Modifications on Peptide Stability
ModificationEffect on ChargeMechanism of Stability EnhancementPrimary Enzyme Class Inhibited
N-Terminal AcetylationRemoves positive chargeBlocks recognition and cleavage by N-terminal exopeptidasesAminopeptidases
C-Terminal AmidationRemoves negative chargePrevents recognition and cleavage by C-terminal exopeptidasesCarboxypeptidases

Strategic Incorporation of D-Amino Acids

Proteolytic enzymes exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids, the natural constituents of proteins. The strategic substitution of L-amino acids with their non-natural D-enantiomers is a powerful method to enhance peptide stability. The designation "DL" for histidine, arginine, and proline in this compound indicates that a racemic mixture of both D and L isomers was used for these positions during synthesis, resulting in a population of peptide stereoisomers.

The presence of a D-amino acid at a specific position can drastically hinder protease binding and subsequent cleavage of adjacent peptide bonds. This steric blockade makes the peptide a poor substrate for a wide range of proteases, significantly prolonging its circulatory half-life. Research has consistently shown that peptides containing D-amino acids are highly resistant to degradation in serum and plasma. For example, studies comparing all-L peptides to their counterparts with D-amino acid substitutions have demonstrated substantial increases in stability. While the incorporation of D-amino acids can sometimes alter the peptide's secondary structure and biological activity, it remains one of the most effective strategies for improving proteolytic resistance. In one study, adding D-amino acids to both the N- and C-termini of a peptide rendered it almost completely resistant to degradation in human serum.

Table 2. Comparative Stability of L-Amino Acid Peptides vs. D-Amino Acid Analogs in Human Serum
Peptide TypeExample Peptide SequenceStability in SerumReference
All L-amino acid peptideTPTPTGTQTPTSusceptible to degradation
D-amino acids at N-terminustpTPTGTQTPTIncreased stability, but incomplete protection
D-amino acids at both terminitpTPTGTQtptAlmost completely resistant to degradation

Note: Lowercase letters (t, p) denote D-amino acids, while uppercase letters denote L-amino acids.

Peptide Bond Isosteres and Other Chemical Modifications

While terminal modifications and D-amino acid substitutions protect the ends of the peptide and specific cleavage sites, the internal peptide (amide) bonds remain vulnerable to endopeptidases. A more comprehensive strategy involves replacing one or more of these scissile bonds with a peptide bond isostere —a chemical moiety that mimics the geometry of the amide bond but is resistant to enzymatic hydrolysis.

The native peptide bond is a planar amide linkage formed by a condensation reaction. Proteases are specifically evolved to hydrolyze this bond. Isosteres are designed to be structurally similar but electronically and chemically distinct, thus preventing enzymatic recognition and cleavage. Common isosteres include:

Thioamides: Replacement of the carbonyl oxygen with sulfur.

Esters: Replacement of the amide nitrogen with oxygen. Esters are still hydrolyzable but are not substrates for proteases.

(E)-Alkenes: Replacement of the C-N bond with a C=C double bond, which closely mimics the geometry and rigidity of the peptide bond but lacks the polarity and hydrogen bonding capability.

Fluoroalkenes: Similar to alkenes but with altered electronic properties due to the fluorine atom.

Table 3. Comparison of a Native Peptide Bond and Common Isosteres
Bond TypeStructureKey CharacteristicsStability to Proteases
Amide (Peptide)-CO-NH-Planar, H-bond donor & acceptor, polarSusceptible
Ester-CO-O-Weak H-bond acceptor only, less polarResistant
(E)-Alkene-CH=CH-Mimics geometry, non-polar, no H-bondingResistant
Thioamide-CS-NH-Similar geometry, different electronic propertiesResistant

Conformational Constraints through Macrocyclization

Linear peptides like this compound typically exist as an ensemble of multiple conformations in solution. This conformational flexibility makes them entropically disfavored for receptor binding and also renders them susceptible to proteases, which often recognize and bind to extended peptide segments. Macrocyclization is a powerful strategy to overcome these limitations by introducing conformational rigidity.

By covalently linking different parts of the peptide—such as head-to-tail, side-chain-to-side-chain, or head-to-side-chain—a cyclic structure is formed. This cyclization dramatically reduces the number of accessible conformations, which can pre-organize the peptide into its bioactive shape, thereby enhancing binding affinity. Crucially, the constrained structure is often a poor substrate for proteolytic enzymes, leading to a significant increase in stability. A study comparing a linear Arg-Gly-Asp (RGD) peptide with its cyclic counterpart found that the cyclic version was approximately 30-fold more stable in solution at neutral pH. This increased stability was attributed to the decreased structural flexibility imposed by the ring structure, which prevents the peptide from adopting the necessary conformation for degradation.

Table 4. Stability Comparison of Linear vs. Cyclic RGD Peptides
PeptideStructureRelative Stability (at pH 7)Reference
Linear RGD Peptide (Arg-Gly-Asp-Phe-OH)Linear1x (Baseline)
Cyclic RGD Peptide (cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2)Cyclic (via disulfide bond)~30x more stable than linear form

Emerging Research Areas and Future Directions for H Gly Dl His Dl Arg Dl Pro Nh2 Research

Integration of Advanced Computational Modeling for Expedited Discovery

The integration of advanced computational modeling is a cornerstone for accelerating the discovery and development of peptides like H-Gly-DL-His-DL-Arg-DL-Pro-NH2. Computational methods provide invaluable insights into the peptide's structural and functional properties, significantly reducing the time and resources required for laboratory-based experimentation. nih.govfrontiersin.org

Detailed research findings indicate that molecular dynamics (MD) simulations can predict the three-dimensional structure and conformational flexibility of the peptide in various environments. nih.gov This is particularly important for a peptide containing DL-amino acids, as their presence can induce unique secondary structures. Furthermore, machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be trained on data from similar peptides to predict biological activities and optimize the sequence for specific targets. nih.gov Computer-aided design can facilitate the engineering of novel peptides with enhanced functions for a range of biomedical applications. nih.gov These computational pipelines allow for the rational identification of peptides that bind with high affinity to a particular receptor. frontiersin.org

Table 1: Computational Methods in Peptide Research

Computational Method Application for this compound Potential Outcome
Molecular Dynamics (MD) Simulations Predicting 3D conformational states and flexibility in aqueous solution. Understanding structural stability and interaction dynamics with potential biological targets.
Quantum Mechanics (QM) Calculating electronic properties and reaction mechanisms. Elucidating the chemical reactivity of the peptide's functional groups.
Molecular Docking Simulating the binding pose and affinity to target proteins. Identifying potential protein receptors and predicting binding strength.
Machine Learning (ML) / AI Predicting biological activity and optimizing peptide sequences. frontiersin.org Accelerating the design of more potent and specific peptide analogs.

| Bioinformatics Analysis | Comparing the peptide sequence against known biological databases. | Identifying potential homologous sequences and predicting function based on sequence motifs. |

Development of Novel High-Throughput Screening Methodologies in Academic Settings

To efficiently explore the biological activity of this compound and its derivatives, the development of novel high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid testing of thousands of compounds to identify those with desired biological activities. pepdd.com Academic settings are increasingly equipped with the automation and robotics necessary to perform such large-scale screens. pepdd.com

Novel HTS assays can be designed to be faster, more sensitive, and more cost-effective. For instance, fluorescence-based competitive binding assays can be used to screen for peptides that bind to a specific target protein. drugtargetreview.com Cell-based HTS assays are instrumental in evaluating the functional activity of peptides in a more biologically relevant context. pepdd.com These can include assays that measure changes in cell signaling, proliferation, or other phenotypic responses. pepdd.com The development of such assays can significantly shorten the discovery period for candidate peptides. pepdd.com

Table 2: High-Throughput Screening (HTS) Techniques for Peptide Analysis

HTS Technique Principle Application for this compound
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled molecules upon binding. Screening for binding affinity to a specific target protein. bmglabtech.com
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between two fluorophores when in close proximity. Detecting peptide-protein interactions or enzyme activity modulation. bmglabtech.com
Cell-Based Assays Utilizes living cells to assess the biological response to the peptide. Evaluating functional activity, such as receptor activation or inhibition. pepdd.com
High-Content Screening (HCS) Automated microscopy and image analysis to quantify cellular changes. Assessing complex cellular responses and phenotypic changes induced by the peptide. pepdd.com

| Mass Spectrometry-Based Screening | Directly measures the interaction between the peptide and its target. | Identifying binding partners from complex biological mixtures. nih.gov |

Application as a Molecular Probe for Specific Biological Targets and Pathways

This compound can be chemically modified to serve as a molecular probe for visualizing and studying specific biological targets and pathways. nih.gov The modular nature of peptides allows for the straightforward attachment of various labels, such as fluorophores or radioisotopes, without significantly altering their biological activity. beilstein-journals.org

By conjugating an environmentally sensitive fluorophore to the peptide, it could be used to detect and monitor biomolecules in aqueous media and even within live cells. beilstein-journals.org Such probes are valuable tools for molecular imaging, enabling the non-invasive visualization of biological processes in real-time. nih.gov For example, if the peptide is found to bind to a specific cell surface receptor, a radiolabeled version could be used for in vivo imaging applications to diagnose diseases where this receptor is overexpressed. nih.gov Activatable probes, which become fluorescent only after enzymatic cleavage, represent another sophisticated application for studying specific enzyme activities within a biological system. nih.gov

Table 3: Molecular Probe Applications

Probe Type Label/Moiety Potential Application
Fluorescent Probe Fluorescein, Rhodamine, NIR Dyes In vitro and in vivo imaging of target localization and dynamics. nih.gov
Radiotracer Probe 18F, 64Cu, 68Ga Positron Emission Tomography (PET) imaging for diagnostics.
Biotinylated Probe Biotin Affinity purification and detection of binding partners using streptavidin.

| Activatable Probe | Quenched Fluorophore Pair | Detecting specific enzyme activity through fluorescence signal activation. nih.gov |

Exploration of Peptide Libraries and Combinatorial Approaches

The sequence of this compound can serve as a template for the creation of extensive peptide libraries through combinatorial chemistry. nih.govniscpr.res.in This approach involves the systematic and repetitive linkage of various amino acid "building blocks" to generate a large array of structurally diverse peptides. nih.gov Screening these libraries is a powerful method for discovering new lead compounds in drug discovery and for basic research. nih.gov

Techniques like the "one-bead one-compound" (OBOC) method allow for the synthesis and screening of millions of unique peptide variants simultaneously. nih.gov By systematically substituting each amino acid in the parent sequence with other natural or unnatural amino acids, researchers can identify key residues responsible for activity and optimize the peptide's properties, such as binding affinity and specificity. americanpeptidesociety.org The generation of such libraries is an effective method for rapidly screening for peptides with high affinity for specific targets, such as protein-protein interactions or receptor binding domains. americanpeptidesociety.org

Table 4: Combinatorial Library Methods

Method Description Relevance to this compound
Split-Mix Synthesis Resin beads are split, coupled with a single amino acid, and then remixed. americanpeptidesociety.org Generation of a large "one-bead one-compound" library where each bead has a unique peptide sequence derived from the parent compound. nih.gov
Parallel Synthesis Peptides are synthesized in separate wells of a microplate. Creation of smaller, focused libraries with systematic variations of the parent sequence.
Phage Display Genetic engineering of bacteriophages to display peptides on their surface. Screening vast libraries (billions of variants) for high-affinity binders to a target of interest. acs.org

| DNA-Encoded Libraries (DELs) | Each peptide is tagged with a unique DNA barcode for identification. | Allows for the creation and screening of enormous libraries of compounds. nih.gov |

Interdisciplinary Convergence in Peptide Science: From Synthesis to Mechanistic Understanding

A comprehensive understanding of this compound necessitates a deeply integrated, interdisciplinary approach. Peptide science inherently sits (B43327) at the crossroads of chemistry, biology, physics, and computational science. nih.gov The journey from designing and synthesizing the peptide to elucidating its mechanism of action requires a convergence of expertise from these diverse fields.

Chemical principles guide the efficient synthesis and modification of the peptide. nih.gov Biophysical techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, are used to determine its three-dimensional structure. ku.edu Molecular and cellular biology assays are essential for characterizing its biological function and identifying its targets. ku.edu Finally, computational modeling provides a theoretical framework to integrate experimental data and generate new hypotheses. frontiersin.org This synergistic approach, where experimental findings inform computational models and vice versa, is critical for advancing the field and realizing the therapeutic or diagnostic potential of novel peptides. frontiersin.orgbioengineer.org

Table 5: Contributions of Different Disciplines to Peptide Research

Discipline Key Contributions Example Application for this compound
Chemistry Solid-phase peptide synthesis, purification, bioconjugation. nih.gov Synthesizing the peptide and its labeled analogs for use as molecular probes.
Biology Cell-based assays, receptor binding studies, in vivo models. ku.edu Determining the biological activity and mechanism of action.
Physics Spectroscopy (NMR, CD), X-ray crystallography, microscopy. ku.edu Characterizing the peptide's structure and its interaction with biological membranes or proteins.
Computational Science Molecular modeling, bioinformatics, data analysis. frontiersin.org Predicting peptide structure, simulating interactions, and guiding experimental design.

| Materials Science | Development of hydrogels and other delivery systems. rice.edu | Formulating the peptide for controlled release and targeted delivery. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for H-Gly-DL-His-DL-Arg-DL-Pro-NH2, and how can researchers ensure reproducibility?

  • Methodology: Use automated synthesis platforms (e.g., χDL, a machine-readable chemical programming language) to standardize reaction conditions and minimize human error . Purification steps should combine reverse-phase HPLC with mass spectrometry (MS) to verify sequence integrity. Document batch-specific variables (e.g., solvent purity, temperature fluctuations) to align with NIH preclinical reporting guidelines .

Q. How can researchers characterize the purity and structural integrity of this peptide?

  • Methodology: Employ high-performance thin-layer chromatography (HPTLC) for rapid purity assessment and MALDI-MS for molecular weight confirmation. For stereochemical validation, use circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to resolve DL-configuration ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Methodology: Adhere to GHS hazard classifications:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
  • Conduct reactions in fume hoods to mitigate respiratory risks (H335) .
  • Store aliquots in inert atmospheres to prevent degradation-induced hazards.

Q. How can experimental replication challenges be addressed in preclinical studies?

  • Methodology: Follow NIH guidelines for transparent reporting of animal/cell-based assays, including detailed descriptions of peptide dosing, vehicle solvents, and statistical methods (e.g., ANOVA for multi-group comparisons) . Share χDL-encoded protocols to enable cross-lab reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this peptide across studies?

  • Methodology: Perform meta-analyses to identify confounding variables (e.g., batch-to-batch purity differences, assay sensitivity thresholds). Use orthogonal validation (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities . Cross-reference synthetic protocols to isolate DL-configuration effects .

Q. What experimental designs are suitable for elucidating the peptide’s mechanism of action in post-translational modifications?

  • Methodology: Conduct in vitro histone modification assays (e.g., lysine benzoylation or glycation) with SIRT2 inhibitors to explore enzymatic regulation . Pair with molecular dynamics simulations to predict binding interfaces with target proteins (e.g., histone H2B) .

Q. How can cross-disciplinary approaches enhance mechanistic studies of this peptide?

  • Methodology: Integrate automated synthesis (χDL) with high-throughput epigenomic screening (e.g., ChIP-seq for histone adducts) to map structure-activity relationships . Collaborate with computational chemists to refine force-field parameters for DL-residue modeling .

Q. What strategies mitigate variability in peptide stability during long-term bioactivity assays?

  • Methodology: Pre-screen storage conditions (e.g., lyophilization vs. cryopreservation) using accelerated stability testing (40°C/75% RH for 6 weeks). Monitor degradation via LC-MS/MS and correlate with bioactivity loss using dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.